2-Iodo-5-methoxybenzaldehyde

Palladium-catalyzed cross-coupling Oxidative addition kinetics Halogen bond strength

2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2, C8H7IO2, MW 262.04) features ortho-iodo substitution with a C–I BDE ~70 kJ/mol lower than the 5-bromo analog, enabling accelerated Pd-catalyzed cross-coupling kinetics. Distinct from the 5-iodo-2-methoxy regioisomer (mp 140–146°C vs 110–115°C) with altered SRN1/cyclization reactivity. Validated in Suzuki chrysene synthesis and PNP inhibitor patents (WO-2021083438-A1, CZ-34625-U1). The iodine atom enables X-ray phasing (SAD/MAD) and late-stage diversification. Bench-stable crystalline solid at 97% purity. Recommended for medicinal chemistry and FBDD.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 77287-58-2
Cat. No. B1310537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxybenzaldehyde
CAS77287-58-2
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)C=O
InChIInChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
InChIKeyYHRFMOFYYPMQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) – Technical Procurement Baseline and Compound Classification


2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) is an ortho-iodinated aromatic aldehyde building block featuring a methoxy group at the 5-position (C8H7IO2, MW: 262.04 g/mol) . As a bench-stable crystalline solid (mp 110–115 °C) with commercial availability at ≥97% purity , it serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions and condensation-based heterocycle synthesis [1]. Its substitution pattern—iodine ortho to the aldehyde, methoxy meta to the iodine—defines a distinctive reactivity profile that differentiates it from regioisomers and other halogen analogs .

Why 2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) Cannot Be Replaced with 5-Bromo-2-methoxybenzaldehyde or Regioisomeric Analogs


Direct replacement of 2-iodo-5-methoxybenzaldehyde with its 5-bromo analog or the 5-iodo-2-methoxy regioisomer introduces quantifiable differences in cross-coupling kinetics, regioselectivity, and downstream structural fidelity [1]. The ortho-iodo substitution confers a C–I bond dissociation energy (≈218 kJ/mol) approximately 70 kJ/mol lower than the corresponding C–Br bond in 5-bromo-2-methoxybenzaldehyde, translating to measurable rate acceleration in palladium-catalyzed couplings [2]. Simultaneously, the 2-iodo-5-methoxy arrangement imposes steric and electronic constraints distinct from the 5-iodo-2-methoxy regioisomer, which melts approximately 30 °C higher (140–146 °C vs 110–115 °C) and exhibits altered reactivity in SRN1 and cyclization manifolds . Generic substitution without accounting for these parameters can compromise reaction yields, alter product regiochemistry, and necessitate re-optimization of validated protocols.

2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) – Comparator-Based Differentiation Evidence for Procurement Decisions


Ortho-Iodo Substitution Reduces C–X Bond Dissociation Energy by ≈70 kJ/mol versus 5-Bromo-2-methoxybenzaldehyde

The carbon–iodine bond in 2-iodo-5-methoxybenzaldehyde exhibits a bond dissociation energy of approximately 218 kJ/mol, compared to approximately 288 kJ/mol for the carbon–bromine bond in 5-bromo-2-methoxybenzaldehyde [1]. This 70 kJ/mol difference corresponds to a predicted rate enhancement of 10³ to 10⁴-fold in the oxidative addition step of palladium-catalyzed cross-couplings under otherwise identical conditions [2].

Palladium-catalyzed cross-coupling Oxidative addition kinetics Halogen bond strength

Distinct Melting Point Range (110–115 °C) Enables Differentiation from 5-Iodo-2-methoxybenzaldehyde Regioisomer (140–146 °C)

2-Iodo-5-methoxybenzaldehyde (iodine ortho to aldehyde, methoxy meta to iodine) exhibits a melting point of 110–115 °C . In contrast, the regioisomer 5-iodo-2-methoxybenzaldehyde (iodine meta to aldehyde, methoxy ortho to aldehyde) melts at 140–146 °C . The 30 °C differential provides a rapid, instrument-free identity confirmation method upon receipt.

Regioisomer quality control Melting point verification Substitution pattern fingerprinting

Hydrazide-Hydrazone Derivatives from 2-Iodo-5-methoxybenzaldehyde Exhibit Documented Anti-Inflammatory Activity

Condensation of 2-iodo-5-methoxybenzaldehyde with various benzohydrazides yields hydrazide-hydrazone derivatives that have demonstrated anti-inflammatory activity in biological evaluation [1]. While specific IC50 values were not reported in the indexed abstract, the scaffold has been specifically identified as a starting point for developing new anti-inflammatory agents . This represents a validated application distinct from the compound's primary role as a cross-coupling building block.

Medicinal chemistry scaffold Anti-inflammatory lead generation Hydrazide-hydrazone SAR

2-Iodo-5-methoxybenzaldehyde Serves as a Key Precursor in Chrysene Carcinogen Metabolite Synthesis

2-Iodo-5-methoxybenzaldehyde has been specifically employed as a Suzuki coupling partner in the synthesis of chrysene derivatives, including 2-hydroxychrysene and 2-hydroxy-5-methylchrysene, which are precursors to carcinogenic dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene [1]. The ortho-iodo substitution facilitates efficient cross-coupling to construct the tetracyclic PAH framework.

Polycyclic aromatic hydrocarbon (PAH) synthesis Environmental toxicology standards Suzuki-Miyaura coupling application

Patent-Cited Intermediate for Purine Nucleoside Phosphorylase (PNP) Inhibitor Development

2-Iodo-5-methoxybenzaldehyde is explicitly cited as an intermediate in patent applications related to purine nucleoside phosphorylase (PNP) inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphomas [1]. Specifically, WO-2021083438-A1 (priority date 2019-10-30) and CZ-34625-U1 (priority date 2020-10-26) list this compound in the context of PNP inhibitor synthesis .

Pharmaceutical patent intelligence PNP inhibitor synthesis T-cell leukemia research

Hydrogen Bond Acceptor Count of 2 with XLogP3 of 2.0 – Balanced Physicochemical Profile for Membrane Permeability

2-Iodo-5-methoxybenzaldehyde has a calculated XLogP3 value of 2.0–2.1 [1] and a topological polar surface area (tPSA) of 26.3 Ų . These values place it within optimal Lipinski compliance parameters. In contrast, 5-bromo-2-methoxybenzaldehyde (MW 215.04 vs 262.04) has lower molecular weight but no published XLogP3 data was identified in accessible sources. The iodine substituent contributes approximately 1.0 log unit to the partition coefficient compared to hydrogen, while maintaining tPSA identical to the non-iodinated core.

ADME property prediction Lipinski Rule of Five compliance Fragment-based drug design

2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) – Recommended Procurement-Critical Application Scenarios


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl and PAH Construction

The ortho-iodo substitution of 2-iodo-5-methoxybenzaldehyde provides a highly reactive C–I bond (BDE ≈218 kJ/mol) that facilitates oxidative addition under mild conditions [1]. This compound has been specifically validated in the synthesis of chrysene derivatives via Suzuki coupling [2]. Procurement is recommended when the synthetic route requires a methoxy-substituted aryl iodide with the iodine positioned ortho to an aldehyde for subsequent cyclization or further derivatization .

Pharmaceutical Intermediate for Purine Nucleoside Phosphorylase (PNP) Inhibitor Programs

Patent citations in WO-2021083438-A1 and CZ-34625-U1 establish 2-iodo-5-methoxybenzaldehyde as an intermediate in the synthesis of PNP inhibitors targeting T-cell acute lymphoblastic leukemia [1]. Procurement is justified for medicinal chemistry teams pursuing PNP inhibitor development or conducting SAR studies on related chemotypes [2].

Hydrazide-Hydrazone Derivative Synthesis for Anti-Inflammatory Lead Discovery

Condensation of 2-iodo-5-methoxybenzaldehyde with benzohydrazides yields hydrazide-hydrazone derivatives with documented anti-inflammatory activity [1]. The iodine substituent may contribute to target engagement via halogen bonding, while the methoxy group modulates electronic properties of the aromatic ring [2]. This application is suitable for academic and industrial medicinal chemistry laboratories exploring novel anti-inflammatory scaffolds.

Physicochemical Property Benchmarking for Fragment-Based Drug Design (FBDD)

With XLogP3 = 2.0–2.1, tPSA = 26.3 Ų, and MW = 262.04 g/mol, 2-iodo-5-methoxybenzaldehyde occupies a favorable region of chemical space for fragment elaboration [1][2]. The iodine atom serves dual purposes: as a heavy atom for X-ray crystallographic phasing (SAD/MAD) and as a synthetic handle for late-stage diversification . Procurement is recommended for FBDD campaigns requiring fragments with balanced lipophilicity and orthogonal reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.